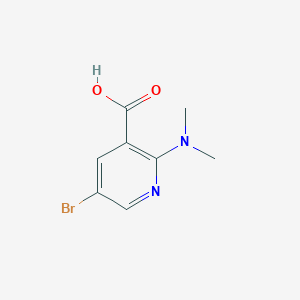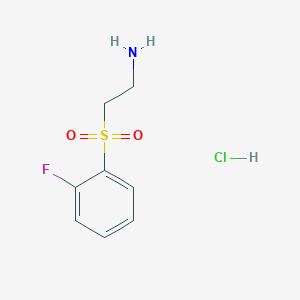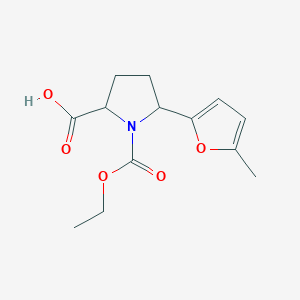
1-(Ethoxycarbonyl)-5-(5-methylfuran-2-yl)pyrrolidine-2-carboxylic acid
Overview
Description
1-(Ethoxycarbonyl)-5-(5-methylfuran-2-yl)pyrrolidine-2-carboxylic acid, also known as 1-EC-5-MFPCA, is a synthetic carboxylic acid that is used in a variety of scientific research applications. It is a versatile compound that can be used in a variety of ways, including as a catalyst or a reagent in organic synthesis reactions. It has a wide range of biochemical and physiological effects, and its advantages and limitations for lab experiments must be taken into account.
Scientific Research Applications
Chemical Synthesis and Rearrangements
- Rearrangements and Synthesis : Compounds with ethoxycarbonyl and pyrrolidine structures have been explored for their reactivity and potential in producing various chemical structures through rearrangements. For example, the treatment of certain ethoxycarbonyl-substituted compounds in an alkaline medium with benzenesulfonyl chloride leads to high yields of furan and pyrrole carboxylic acids due to a Beckmann rearrangement. Such reactions demonstrate the potential of ethoxycarbonyl-pyrrolidine compounds in synthetic chemistry for creating novel molecules (A. P. Stankyavichus et al., 1999).
Antibacterial Activity
- Antibacterial Compounds : Derivatives of pyrrolidine, especially those incorporating carboxylic acid functionalities, have been synthesized and evaluated for antibacterial activity. This suggests that compounds similar to 1-(Ethoxycarbonyl)-5-(5-methylfuran-2-yl)pyrrolidine-2-carboxylic acid could be potential candidates for developing new antibacterial agents. The synthesis of pyrrolopyridine analogs, for instance, has led to compounds with in vitro antibacterial properties (E. Toja et al., 1986).
Pharmaceutical Research
- Pharmacological Potential : The structural motifs present in 1-(Ethoxycarbonyl)-5-(5-methylfuran-2-yl)pyrrolidine-2-carboxylic acid are found in compounds with potential pharmacological activities. Research into similar compounds has led to the synthesis of new molecules with potential for treating various conditions, suggesting a broad area of application for such chemical entities in drug development and medicinal chemistry (A. Bijev et al., 2003).
Catalysis and Synthetic Methodologies
- Catalytic Applications and Synthetic Routes : Studies on ethoxycarbonyl-pyrrolidine derivatives reveal their utility in catalytic processes and as intermediates in synthetic pathways. These compounds participate in reactions that are foundational for synthesizing complex molecules, indicating the relevance of 1-(Ethoxycarbonyl)-5-(5-methylfuran-2-yl)pyrrolidine-2-carboxylic acid in facilitating novel chemical transformations (E. Galenko et al., 2015).
properties
IUPAC Name |
1-ethoxycarbonyl-5-(5-methylfuran-2-yl)pyrrolidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO5/c1-3-18-13(17)14-9(5-6-10(14)12(15)16)11-7-4-8(2)19-11/h4,7,9-10H,3,5-6H2,1-2H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYRVZFXAMIYZCG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1C(CCC1C(=O)O)C2=CC=C(O2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Ethoxycarbonyl)-5-(5-methylfuran-2-yl)pyrrolidine-2-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[1-(2-Phenylethyl)cyclopentyl]acetic acid](/img/structure/B1525385.png)

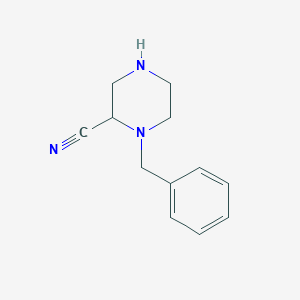
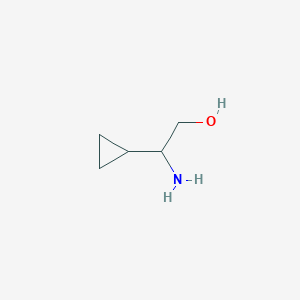
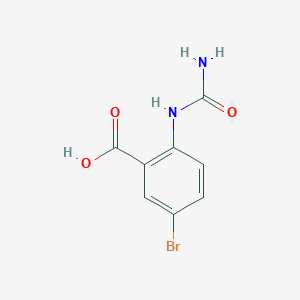
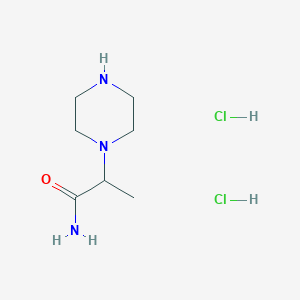
![3-Bromo-1-[4-(trifluoromethyl)phenyl]pyrrolidin-2-one](/img/structure/B1525396.png)
![3-Amino-1-[4-(trifluoromethyl)phenyl]pyrrolidin-2-one](/img/structure/B1525397.png)
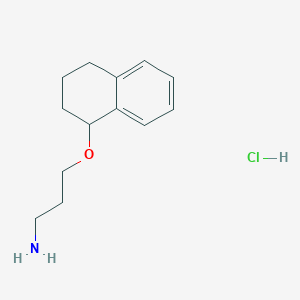
![5-methyl-1-[2-(oxan-4-yl)-1,2,3,4-tetrahydroisoquinolin-5-yl]-1H-1,2,3-triazole-4-carboxylic acid hydrochloride](/img/structure/B1525402.png)
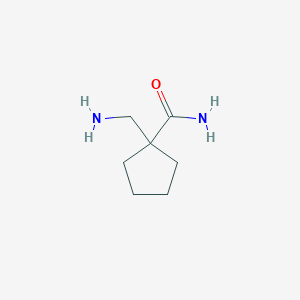
![Methyl 3-[(2-chloropyrimidin-4-yl)oxy]benzoate](/img/structure/B1525405.png)
